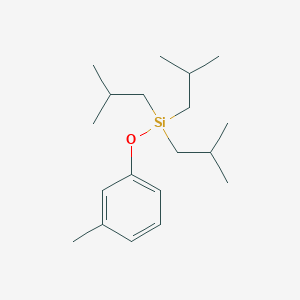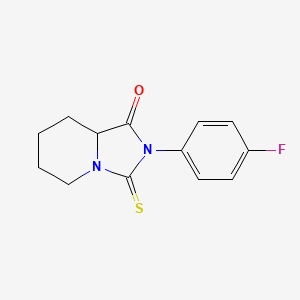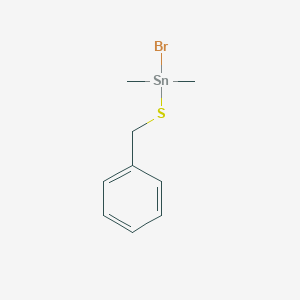
(Benzylsulfanyl)(bromo)dimethylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Benzylsulfanyl)(bromo)dimethylstannane is an organotin compound characterized by the presence of a benzylsulfanyl group, a bromine atom, and two methyl groups attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (benzylsulfanyl)(bromo)dimethylstannane typically involves the reaction of dimethyltin dichloride with benzyl mercaptan in the presence of a base, followed by bromination. The reaction conditions often include:
Solvent: Anhydrous solvents such as toluene or dichloromethane.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Base: Common bases include sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for organotin compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Benzylsulfanyl)(bromo)dimethylstannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfur and tin atoms can undergo oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a precursor for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield organotin amides, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
(Benzylsulfanyl)(bromo)dimethylstannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-sulfur and carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive organotin compounds.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (benzylsulfanyl)(bromo)dimethylstannane involves its interaction with nucleophiles and electrophiles through the tin and sulfur atoms. The molecular targets and pathways include:
Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, leading to the formation of new organotin compounds.
Oxidation-Reduction: The sulfur and tin atoms undergo redox reactions, affecting the compound’s reactivity and stability.
Coupling Reactions: The compound participates in palladium-catalyzed coupling reactions, forming new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
(Benzylsulfanyl)(chloro)dimethylstannane: Similar structure but with a chlorine atom instead of bromine.
(Benzylsulfanyl)(iodo)dimethylstannane: Contains an iodine atom instead of bromine.
(Phenylsulfanyl)(bromo)dimethylstannane: Contains a phenyl group instead of a benzyl group.
Uniqueness
(Benzylsulfanyl)(bromo)dimethylstannane is unique due to the presence of the benzylsulfanyl group, which imparts specific reactivity and properties. The bromine atom also provides distinct reactivity compared to other halogens, making it a valuable compound in various chemical transformations.
Propiedades
Número CAS |
57813-65-7 |
|---|---|
Fórmula molecular |
C9H13BrSSn |
Peso molecular |
351.88 g/mol |
Nombre IUPAC |
benzylsulfanyl-bromo-dimethylstannane |
InChI |
InChI=1S/C7H8S.2CH3.BrH.Sn/c8-6-7-4-2-1-3-5-7;;;;/h1-5,8H,6H2;2*1H3;1H;/q;;;;+2/p-2 |
Clave InChI |
TWISXZPKNOOSMT-UHFFFAOYSA-L |
SMILES canónico |
C[Sn](C)(SCC1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


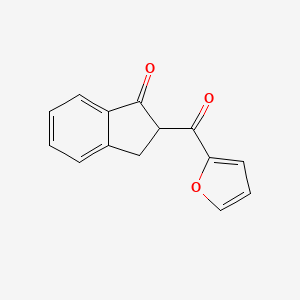
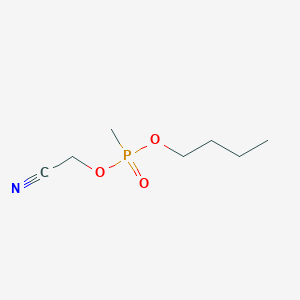
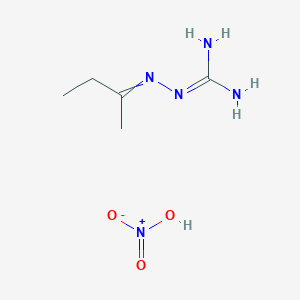
![1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14618090.png)
![Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B14618098.png)
![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)
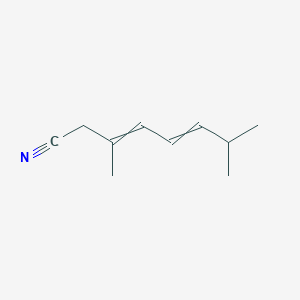

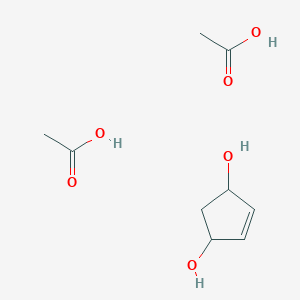
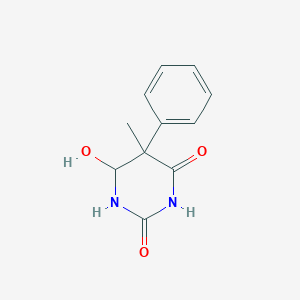
![2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14618140.png)
![1-[2,2-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)ethenyl]naphthalene](/img/structure/B14618148.png)
